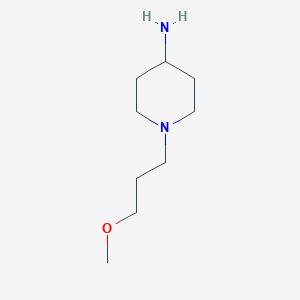

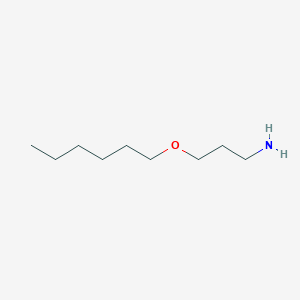

1-(3-Methoxypropyl)-4-piperidinamine

Overview

Description

1-(3-Methoxypropyl)-4-piperidinamine, also known as 1-Methyl-4-piperidinol, is an organic compound with a wide variety of applications in organic synthesis, biochemistry, and pharmaceuticals. It is a colorless, odorless, and slightly hygroscopic solid that is soluble in water and most organic solvents. It is widely used in the synthesis of a variety of compounds and as a reagent in organic chemistry. In biochemistry, 1-Methyl-4-piperidinol is used as a substrate in enzyme-catalyzed reactions, as a co-factor in enzymatic reactions, and as a ligand in binding assays. In pharmaceuticals, 1-Methyl-4-piperidinol is used as an intermediate in the synthesis of drugs and as a drug delivery system.

Scientific Research Applications

Synthesis and Chemical Characterization

- Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, involving structures similar to 1-(3-Methoxypropyl)-4-piperidinamine, have been designed, synthesized, and tested. They showed significant promise as c-Met/ALK dual inhibitors with substantial in vivo pharmacological effects and antitumor activity, specifically inhibiting c-Met phosphorylation and significantly inhibiting tumor growth in human gastric carcinoma xenograft models (Li et al., 2013).

Stereochemistry and Dynamics

- Studies on N-nitroso and N-formyl derivatives of t-3-isopropyl-r-2, c-6-bis(4-methoxyphenyl)piperidin-4-one have contributed valuable insights into the stereochemical behavior of compounds. These investigations revealed that the syn and anti rotamers of the compounds exist in different conformations and that the stereodynamics of these compounds can be complex, involving multiple conformational states (Ponnuswamy et al., 2015).

Analytical Profiling

- Analytical profiling of substances structurally similar to this compound, like methoxphenidine and its analogs, has been crucial in forensic toxicology. This involves characterizing substances obtained from online retailers and differentiating between isomers for accurate identification in forensic casework. This kind of research is critical for understanding the properties, potential uses, and effects of these compounds (McLaughlin et al., 2016).

Medicinal Chemistry

- In the realm of medicinal chemistry, compounds structurally related to this compound, such as the conformationally rigid diamine 3-(Pyrrolidin-1-yl)piperidine, have been synthesized and hold significant importance. This research provides novel methods for the synthesis of these compounds, which could potentially lead to the development of new therapeutic agents (Smaliy et al., 2011).

Biochemical Interactions and Effects

- This compound and its derivatives have been studied for their interactions and potential effects in biochemical systems. For instance, the synthesis of β-Cyclodextrin complexes of 3,7-Diazabicyclo[3.3.1]Nonan-9-One derivatives demonstrated myelostimulatory activity, illustrating the compound's potential for medical applications in stimulating bone marrow activity (Malmakova et al., 2020).

Antibacterial Applications

- The synthesis of N,N'-Bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine and its characterization, including crystal structure and antibacterial activity, demonstrates the potential use of this compound derivatives as antibacterial agents. This research provides insights into the structural characteristics and the effects of these compounds on various bacterial strains (Xu et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

1-(3-Methoxypropyl)piperidin-4-amine is a synthetic intermediate used in the synthesis of Prucalopride Succinate . Prucalopride Succinate is a selective 5-HT4 receptor agonist . The 5-HT4 receptor is a type of serotonin receptor that is primarily found in the gastrointestinal tract, heart, and brain. It plays a crucial role in the regulation of the bowel movement and other functions.

Mode of Action

As a 5-HT4 receptor agonist, 1-(3-Methoxypropyl)piperidin-4-amine (via Prucalopride Succinate) binds to these receptors and activates them. This activation stimulates the release of additional neurotransmitters such as acetylcholine, which promotes muscle contraction in the intestines, thereby enhancing gastric motility .

Biochemical Pathways

The activation of the 5-HT4 receptors leads to the stimulation of the gastrointestinal tract motility and secretion, and the inhibition of visceral sensitivity . This results in increased bowel movements and relief from constipation .

Pharmacokinetics

It is metabolized in the liver and excreted in the feces and urine .

Result of Action

The primary result of the action of 1-(3-Methoxypropyl)piperidin-4-amine is the alleviation of chronic constipation . By stimulating the 5-HT4 receptors, it enhances gastric motility, leading to increased bowel movements .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of Prucalopride Succinate , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process

Cellular Effects

Given its role in the synthesis of Prucalopride Succinate , it may influence cell function by modulating the activity of the 5-HT4 receptor. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely to exert its effects at the molecular level through its role in the synthesis of Prucalopride Succinate . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is likely to interact with enzymes or cofactors involved in the synthesis of Prucalopride Succinate

properties

IUPAC Name |

1-(3-methoxypropyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-12-8-2-5-11-6-3-9(10)4-7-11/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXAJGFVNMKLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477332 | |

| Record name | 1-(3-methoxypropyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179474-79-4 | |

| Record name | 1-(3-Methoxypropyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179474-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxypropyl)-4-piperidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-methoxypropyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxypropyl)-4-piperidinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-(3-Methoxypropyl)-4-piperidinamine in pharmaceutical chemistry?

A1: this compound is a crucial intermediate in synthesizing Prucalopride. [, , ] Prucalopride succinate is a highly selective and specific 5-HT4 receptor agonist used as a novel intestinal motility drug. [] The development of efficient and scalable synthesis methods for this intermediate is essential for the large-scale production of Prucalopride.

Q2: Can you describe the different synthesis methods for this compound discussed in the research papers?

A2: The research papers outline two main methods for synthesizing this compound:

- Method 1: This method utilizes 1-(3-methoxypropyl)-4-piperidone as the starting material. [] It involves a two-step process:

- Method 2: This method starts with 4-aminopiperidine. [] The synthesis involves:

Q3: What are the advantages and disadvantages of each synthesis method?

A3:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

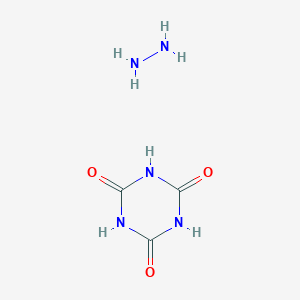

![Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-](/img/structure/B103773.png)

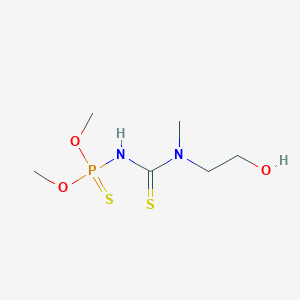

![ZINC bis[bis(2-hydroxyethyl)carbamodithioate]](/img/structure/B103781.png)

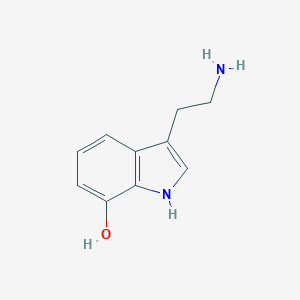

![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)